molecular formula C19H12ClFN4O2 B2485781 4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide CAS No. 1113122-52-3

4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide

Cat. No. B2485781
M. Wt: 382.78
InChI Key: XILHNEWATQJFBR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, which this compound is a type of, are considered important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Antitumor Activity

Sulfonamide derivatives, including those similar to 4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide, have shown potential in antitumor activities. For instance, a study by Sławiński and Brzozowski (2006) synthesized compounds with a benzenesulfonamide structure and reported notable activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006). Additionally, compounds with similar structures demonstrated cytotoxic activities, suggesting potential for future anti-tumor activity studies (Gul et al., 2016).

Photodynamic Therapy for Cancer

A study by Pişkin, Canpolat, and Öztürk (2020) investigated a new zinc phthalocyanine substituted with a benzenesulfonamide derivative. This compound showed promising properties for photodynamic therapy, a treatment method for cancer, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Sulfonamide derivatives, including those similar to the compound , have been explored for their antimicrobial properties. For example, a study conducted by El-Gaby et al. (2018) synthesized a series of benzenesulfonamides and assessed their antimicrobial activity, providing insights into their potential applications in this field (El-Gaby et al., 2018).

properties

IUPAC Name

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O2/c1-11-2-5-13(6-3-11)25-9-8-16(26)17(23-25)19-22-18(24-27-19)12-4-7-15(21)14(20)10-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILHNEWATQJFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide

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